Methoxyfenozide

描述

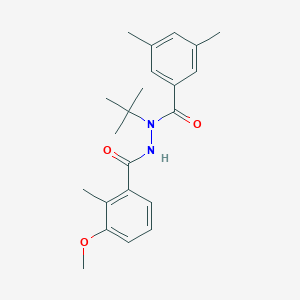

Structure

3D Structure

属性

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Ecotoxicological Research

Degradation and Persistence in Environmental Compartments

Methoxyfenozide exhibits varying degrees of degradation and persistence across different environmental matrices, influenced by factors such as microbial activity, light exposure, and water presence.

Aerobic Soil Metabolism and Half-lives

This compound is considered very persistent in soil under aerobic conditions, with reported half-lives (DT50 values) ranging from 336 to 1100 days regulations.govregulations.govepa.govpublications.gc.cakoreascience.kr. Studies have indicated that the compound degrades slowly through microbial action publications.gc.capublications.gc.ca. While degradation is generally slow, some mineralization occurs, with cumulative carbon dioxide (CO2) production at day 365 ranging from 2% to 5.5% of the applied radioactivity . A significant proportion of the applied radioactivity, between 16% and 35%, becomes bound to the soil . Two minor transformation products, RH-131154 and RH-117236, have been identified in soil metabolism studies, typically constituting less than 10% of the applied radioactivity regulations.govpublications.gc.ca.

Table 1: Aerobic Soil Metabolism Half-lives of this compound

| Soil Type | Half-life (days) | Source |

| Loamy sand | 336 - 1100 | regulations.govpublications.gc.ca |

| Sandy clay loam | 722 | regulations.govpublications.gc.ca |

| Loam | 573 | regulations.govpublications.gc.ca |

Dissipation and Accumulation in Water Systems

This compound demonstrates persistence in water under both aerobic and anaerobic conditions regulations.govpublications.gc.ca. Aerobic aquatic metabolism half-lives in soil/water systems have been reported as 387 days in a clay/paddy water system and 963 days in a loam/irrigation water system, with initial degradation being more rapid before slowing down significantly regulations.gov. While some laboratory studies suggest rapid dissipation in water, with a DT50 value of 3.03 days indicating it does not accumulate rapidly koreascience.krnih.gov, other assessments highlight the potential for this compound to persist in the water column, particularly with repeated spraying regulations.govepa.gov.

The compound has the potential to accumulate in aquatic systems regulations.govregulations.govepa.govpublications.gc.caregulations.gov. It partitions to and accumulates in sediment publications.gc.ca. However, monitoring studies have shown no apparent accumulation of this compound in sediment and water at various monitoring sites under tested conditions regulations.govepa.gov. Bioaccumulation potential in aquatic organisms is considered low, with bioconcentration factors (BCFs) in bluegill sunfish reported as 1.1x for fillet, 22.1x for viscera, and 10.5x for whole fish tissues regulations.govregulations.govepa.gov. This compound also depurates relatively quickly from organisms once exposure ceases regulations.govepa.gov.

Table 2: Aquatic Metabolism Half-lives of this compound

| Condition | Half-life (days) | Source |

| Aerobic aquatic (clay/paddy water) | 387 | regulations.gov |

| Aerobic aquatic (loam/irrigation water) | 963 | regulations.gov |

| Anaerobic aquatic | 1962 (90% confidence bound) | regulations.gov |

| Photolysis in pond water (with irradiation) | 77 | nih.gov |

| Photolysis in pond water (darkness) | 866 | |

| Dissipation in water (laboratory) | 3.03 (DT50) | koreascience.krnih.gov |

Stability to Hydrolysis and Photodegradation on Soil

This compound is stable to hydrolysis across a range of environmental pH values (pH 5, 7, and 9) regulations.govregulations.govpublications.gc.capublications.gc.canih.gov. This indicates that breakdown by water is not a significant degradation pathway in the environment publications.gc.ca.

Regarding photodegradation, this compound contains chromophores that absorb at wavelengths greater than 290 nm, suggesting susceptibility to direct photolysis by sunlight nih.gov. A soil photolysis study based on US EPA Guidelines indicated some degradation over a 30-day incubation period, with half-lives of 173 days with simulated sunlight exposure and 332 days in the dark publications.gc.canih.gov. This suggests that some microbial degradation occurs in addition to slight photodegradation on soil . In sterile pH 7 buffer, this compound was stable to photolysis, with an extrapolated half-life of 2166 days . However, in natural water, photodegradation was observed with an extrapolated half-life of 77 days with irradiation, which was facilitated by the presence of photosensitizers nih.gov. Despite these findings, aqueous photolysis is generally not considered a major contributor to the degradation or dissipation of this compound in the aquatic environment regulations.govresearchgate.net.

Mobility and Transport in Agro-Ecosystems

The mobility of this compound in soil and its potential for transport to groundwater are important aspects of its environmental fate.

Soil Mobility (Koc and Kd Values)

This compound is characterized as having mobile to moderate mobility in soil regulations.govepa.govpublications.gc.ca. This assessment is based on its organic carbon-water (B12546825) partition coefficient (Koc) and soil-water distribution coefficient (Kd) values. Koc values for this compound range from 219 to 922 mL/goc regulations.govregulations.govepa.govpublications.gc.ca. Kd values, which measure the amount of chemical adsorbed onto soil per amount of water, range from 1.1 to 6.2 mL/g regulations.govregulations.govchemsafetypro.com. Higher Koc or Kd values generally indicate stronger adsorption to soil and organic matter, leading to lower mobility chemsafetypro.com.

Table 3: Soil Mobility Parameters of this compound

| Parameter | Range (mL/g or mL/goc) | Source |

| Koc | 219 - 922 | regulations.govregulations.govepa.govpublications.gc.ca |

| Kd | 1.1 - 6.2 | regulations.govregulations.gov |

Potential for Leaching to Groundwater

Due to its persistence and moderate mobility, this compound has the potential to leach through the soil profile and enter groundwater regulations.govregulations.govepa.govpublications.gc.caregulations.govherts.ac.ukgovinfo.gov. Terrestrial field dissipation studies have detected this compound as deep as 36 inches (approximately 91 cm) in soil, at concentrations up to 0.039 mg/kg regulations.gov. In some field studies, it has been shown to leach through the soil profile and reach the 30–90 cm soil layer, particularly in bare plots publications.gc.ca.

Despite this potential, some investigations have concluded that there is minimal potential for groundwater contamination due to the typical depth to water tables . However, precautionary language is often included on product labels, indicating that the use of this compound may result in groundwater contamination, especially in areas with permeable soils or shallow water tables publications.gc.cagovinfo.gov. This compound can also move off the site of application through runoff and/or movement with eroded sediment, subsequently accumulating in aquatic systems regulations.govregulations.govepa.govpublications.gc.caregulations.gov.

Runoff and Erosion Potential

This compound is considered very persistent in the environment and exhibits moderate mobility. regulations.govregulations.gov Its half-lives in soil aerobic metabolism range from 336 to 1100 days across different soil types, and field dissipation half-lives range from 23 to 268 days. rayfull.com The compound's organic carbon partition coefficient (Koc) ranges from 219 to 922 mL/goc, and its log octanol-water partition coefficient (Kow) is 3.72. regulations.gov Due to its resistance to degradation and moderate mobility, this compound has the potential to move off application sites through leaching, erosion, and runoff, potentially accumulating in aquatic systems. regulations.govregulations.govepa.gov However, a monitoring study indicated no apparent accumulation of this compound in sediment and water at tested sites, and bioconcentration data for fish and invertebrates suggest it does not bioconcentrate appreciably (BCF range: 1.1 – 22.1X), depurating relatively quickly once exposure ceases. regulations.govepa.gov

Ecotoxicity to Non-Target Organisms

This compound is designed to be selective, primarily targeting lepidopteran pests. nih.govmdpi.com Its ecotoxicological profile on non-target organisms has been extensively studied.

Aquatic Invertebrates (Acute and Chronic Exposure)

This compound is classified as very highly toxic to freshwater invertebrates on an acute exposure basis. regulations.gov Acute toxicity tests, following US EPA Guidelines, found it to be moderately toxic to the water flea Daphnia magna with a 48-hour EC50 of 3.7 mg active ingredient (ai)/L. rayfull.comregulations.govapvma.gov.aualbaugh.comchemicalbook.com For estuarine/marine species, it is moderately toxic to mysid shrimp (Mysidopsis bahia or Americamysis bahia) and eastern oyster, with 96-hour LC50 and EC50 values of 1.3 mg ai/L, respectively. apvma.gov.au

The midge, Chironomus riparius, a freshwater benthic invertebrate, has been identified as the most sensitive species tested on a chronic exposure basis, showing delayed emergence and development at a Lowest Observed Adverse Effect Concentration (LOAEC) of 0.013 mg ai/L. regulations.govregulations.gov In this study, only 45% of the midges emerged, and their development was slower than controls. regulations.gov For mysid shrimp, a 37-day No Observed Effect Concentration (NOEC) for growth was 51 µg ai/L, though a hazard was indicated with direct overspray of 30 cm deep water or repeated spray drift events. apvma.gov.au However, spray drift is not expected to be hazardous to mysid shrimp or less sensitive aquatic invertebrates like daphnids and eastern oyster. apvma.gov.au

Table 1: Acute Ecotoxicity to Aquatic Invertebrates

| Organism | Endpoint | Value (mg ai/L) | Exposure Duration | Toxicity Classification | Source |

| Daphnia magna (Water flea) | EC50 | 3.7 | 48 hours | Moderately Toxic | rayfull.comapvma.gov.aualbaugh.comchemicalbook.com |

| Mysid shrimp (Americamysis bahia) | LC50 | 1.3 | 96 hours | Moderately Toxic | apvma.gov.au |

| Eastern oyster | EC50 | 1.3 | 96 hours | Moderately Toxic | apvma.gov.au |

Table 2: Chronic Ecotoxicity to Aquatic Invertebrates

| Organism | Endpoint | Value (mg ai/L) | Effect | Source |

| Chironomus riparius (Midge) | LOAEC | 0.013 | Delayed emergence and development | regulations.govregulations.gov |

| Mysid shrimp (Americamysis bahia) | NOEC (growth) | 0.051 | Reduced growth (length) | regulations.govapvma.gov.au |

Freshwater and Estuarine/Marine Fish

This compound is classified as moderately toxic to freshwater fish and estuarine/marine fish on an acute exposure basis. regulations.gov The acute toxicity to fish appears to be limited by the chemical's solubility, which is approximately 3.3 mg/L at 25°C. regulations.govregulations.govregulations.gov At this concentration, no adverse effects, such as mortality or sublethal effects, were observed in fish following acute exposure. regulations.gov

Table 3: Ecotoxicity to Fish

| Organism | Endpoint | Value (mg ai/L) | Exposure Duration | Source |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | >4.2 | 96 hours | rayfull.comregulations.govalbaugh.comchemicalbook.comnoaa.govepa.gov |

| Fathead minnow (Pimephales promelas) | NOAEC (survival) | 0.53 | Chronic | regulations.gov |

| Fathead minnow (Pimephales promelas) | LOAEC (survival) | 1.0 | Chronic | regulations.gov |

Honeybees (Apis mellifera) and Bee Brood Development

This compound is generally considered practically non-toxic to adult honeybees (Apis mellifera). rayfull.comregulations.govregulations.govapvma.gov.auherts.ac.ukmda.state.mn.us Laboratory tests involving acute exposure to both the active ingredient and SC formulations showed that both were virtually non-toxic to adult bees. apvma.gov.au The acute contact and acute oral LD50 values for adult bees are reported as >100 µg ai/bee (48-hour or 72-hour observation), with some sources indicating >200 µg product/bee for SC formulation. rayfull.comnih.govapvma.gov.aumda.state.mn.us One study reported an oral toxicity LC50 of about 712 mg/L for newly emerged workers when formulated with spinetoram (B1464634). nih.gov

Table 4: Ecotoxicity to Honeybees (Apis mellifera)

| Organism | Endpoint | Value (µg ai/bee) | Exposure Duration | Toxicity Classification | Source |

| Adult Honeybee (Contact) | LD50 | >100 | 48 hours | Practically Non-toxic | rayfull.comapvma.gov.aumda.state.mn.us |

| Adult Honeybee (Oral) | LD50 | >100 | 72 hours | Practically Non-toxic | rayfull.comapvma.gov.aumda.state.mn.us |

Beneficial Insects (e.g., Trichogramma nr. brassicae, Chrysoperla carnea)

This compound is recognized for its selective action and compatibility with natural enemies, making it suitable for Integrated Pest Management (IPM) programs. chemicalwarehouse.comnih.govcotton.orgmdpi.comresearchgate.netresearchgate.net Studies evaluating its impact on various insect predators and parasites, including hymenopteran parasitoids and predacious bugs, spiders, mites, and a nematode species, have generally reported at most minor harmful effects. apvma.gov.au For instance, research indicates that this compound has very low acute toxicity to mammals and is compatible with natural enemies. nih.govresearchgate.net

Birds and Mammals

This compound is classified as practically non-toxic to birds on both an acute oral and subacute dietary exposure basis. regulations.govregulations.govapvma.gov.au Acute oral LD50 values for birds, such as the Bobwhite quail (Colinus virginianus), are reported as >2250 mg/kg, and for Mallard duck and Bobwhite quail, dietary LC50 values are >5620 mg/kg diet. rayfull.comchemicalbook.comchemicalbook.com In a reproductive toxicity study in bobwhite quail, this compound caused a statistically significant difference in eggshell thickness compared to controls at a LOAEC of 780 mg/kg-diet, with a NOAEC of 520 mg/kg-diet. regulations.govregulations.gov However, no other effects were observed in chronic toxicity studies with birds. regulations.gov The risk to birds from ingesting residues is considered unlikely when this compound is used according to label recommendations. apvma.gov.au

For mammals, this compound is also classified as practically non-toxic on an acute oral exposure basis. regulations.govregulations.govapvma.gov.au Acute oral LD50 values for rats and mice are >5000 mg/kg, and dermal LD50 for rats is >5000 mg/kg. rayfull.comchemicalbook.comapvma.gov.aualbaugh.comchemicalbook.comfao.orgcorteva.ca Inhalation LC50 for rats is >4.3 mg/L (4 hours). rayfull.comapvma.gov.aualbaugh.comchemicalbook.comcorteva.ca this compound is rapidly absorbed, extensively metabolized, and primarily eliminated in bile and urine. fao.org Chronic exposure in rats resulted in adverse effects on survival at the highest dose tested (20,000 ppm) in a 2-year study, with a NOAEC of 8,000 ppm. regulations.gov Mild blood thinning (anaemia) and increased weight and microscopic abnormalities in the liver were dominant features of toxicity in repeat dose studies. apvma.gov.au However, studies indicate that this compound is practically non-toxic to mammals, and acute or chronic toxicity in mammals is highly unlikely. chemicalwarehouse.comapvma.gov.au this compound is not considered carcinogenic or genotoxic. rayfull.comalbaugh.comfao.org

Table 5: Ecotoxicity to Birds

| Organism | Endpoint | Value (mg/kg or mg/kg diet) | Exposure Duration | Toxicity Classification | Source |

| Bobwhite quail (Acute Oral) | LD50 | >2250 | 8 days | Practically Non-toxic | rayfull.comchemicalbook.comchemicalbook.com |

| Bobwhite quail (Reproduction) | NOAEC | 520 | Reproductive study | - | regulations.govregulations.gov |

| Bobwhite quail (Reproduction) | LOAEC | 780 | Reproductive study | Eggshell thinning | regulations.gov |

| Mallard duck (Dietary) | LC50 | >5620 | 8 days | Practically Non-toxic | chemicalbook.comchemicalbook.com |

Table 6: Ecotoxicity to Mammals

| Organism | Endpoint | Value (mg/kg or mg/L) | Exposure Duration | Toxicity Classification | Source |

| Rat (Acute Oral) | LD50 | >5000 | Single dose | Practically Non-toxic | rayfull.comchemicalbook.comapvma.gov.aualbaugh.comchemicalbook.comfao.orgcorteva.ca |

| Mouse (Acute Oral) | LD50 | >5000 | Single dose | Practically Non-toxic | chemicalbook.comapvma.gov.auchemicalbook.com |

| Rat (Acute Dermal) | LD50 | >5000 | Single dose | Practically Non-toxic | rayfull.comchemicalbook.comapvma.gov.auchemicalbook.comfao.orgcorteva.ca |

| Rat (Acute Inhalation) | LC50 | >4.3 | 4 hours | Practically Non-toxic | rayfull.comapvma.gov.aualbaugh.comchemicalbook.comcorteva.ca |

| Rat (Chronic) | NOAEC | 8000 ppm | 2 years | - | regulations.gov |

Terrestrial and Aquatic Plants

Research into the effects of this compound on terrestrial and aquatic plants indicates a low likelihood of adverse impacts. No specific data are available to definitively assess the potential for adverse effects on terrestrial plants or aquatic vascular plants. epa.govregulations.govregulations.gov However, toxicity data for aquatic non-vascular plants have shown no adverse effects even at concentrations up to the compound's solubility limit of 3.3 mg/L. epa.govregulations.govregulations.gov

Further supporting this assessment, data from tebufenozide (B1682728), another ecdysone (B1671078) agonist within the same chemical class as this compound, suggest that this compound's toxicity to both terrestrial and aquatic plants is likely to be low. epa.govregulations.gov The mode of action of this compound as an insect growth regulator primarily targets insects, raising uncertainty about its potential effects on plant physiology. regulations.gov Consistent with these findings, no reports of plant damage attributed to this compound exposure have been recorded in the Environmental Fate and Effects Division's (EFED) incident databases. regulations.govregulations.gov this compound has also been noted to be modestly root-systemic, particularly in rice and other monocots, but not significantly leaf-systemic. xerces.org

Earthworms

Studies conducted according to OECD Guidelines have investigated the toxicity of this compound to earthworms, specifically Eisenia foetida. These studies provide insights into both acute and chronic effects.

For acute toxicity, a 14-day study determined the No Observed Effect Concentration (NOEC) values for this compound. The active ingredient (ai) showed a NOEC of 1213 mg ai/kg dry soil, while the SC formulation had a NOEC of 1250 mg whole product/kg dry soil. These findings classify this compound as practically non-toxic to earthworms. apvma.gov.au

Bioconcentration and Depuration in Organisms

Further bioconcentration data from both fish and invertebrates consistently indicate that the compound does not bioconcentrate appreciably, with BCF values ranging from 1.1x to 22.1x. epa.govregulations.gov For instance, in juvenile bluegill sunfish, BCFs were reported as 1.1x for fillet, 22.1x for viscera, and 10.5x for whole fish tissues. regulations.gov A majority of these residues (84-94%) depurated within 14 days. regulations.gov In clams (Corbicula fluminea), this compound was depurated by 95% in approximately 16 days when transferred to untreated water. regulations.gov

Despite this compound having a log octanol-water partition coefficient (Kow) of 3.72, which might suggest a potential for bioconcentration, the observed low BCF values and rapid depuration rates indicate that the compound is metabolized in fish and clams into more polar compounds that are readily excreted. publications.gc.caregulations.govpublications.gc.ca The log Kow of 3.72 is also below the TSMP Track 1 cutoff criterion of 5.0 for significant bioaccumulation. publications.gc.ca Available data suggest that for both freshwater and estuarine/marine fish, this compound's toxicity is limited by its water solubility (3.3 mg a.i./L), and no adverse effects were observed at this concentration during acute exposure. epa.govregulations.gov

Insect Resistance Research and Management Strategies

Mechanisms of Resistance

Biochemical Mechanisms

Glutathione (B108866) S-Transferase (GST) Activity

The role of Glutathione S-Transferase (GST) activity in methoxyfenozide resistance varies across insect species. In some instances, altered GST activity is implicated in the detoxification process. For example, in Helicoverpa armigera, a decrease in GST activity was observed in populations selected for this compound resistance, which surprisingly correlated with an increased toxicity to indoxacarb (B177179) wikipedia.orgajol.info. Conversely, an indoxacarb-resistant H. armigera population exhibited elevated GST activity wikipedia.org.

Studies on Chilo suppressalis have shown a positive correlation between GST activity and resistance to this compound herts.ac.ukmade-in-china.com. In Spodoptera littoralis, while one study reported no significant change in GST activity in this compound-selected strains nih.gov, another indicated significantly higher GST activity in a field-resistant strain compared to a susceptible laboratory strain nih.gov. In Tuta absoluta, initial synergism studies suggested the involvement of GSTs, although monooxygenase activity ultimately appeared to be the predominant resistance mechanism flybase.orgthegoodscentscompany.com.

Cytochrome P450-dependent Monooxygenases

Cytochrome P450-dependent monooxygenases (P450s) are frequently identified as a major detoxification mechanism contributing to this compound resistance. In Chrysoperla carnea, the application of piperonyl butoxide (PBO), a known P450 inhibitor, significantly altered the lethal concentration (LC50) of this compound, indicating that P450-dependent monooxygenases, alongside esterases, play a role in detoxifying the insecticide wikipedia.orgherts.ac.ukwikidata.orgherts.ac.uknih.gov. Similarly, in Spodoptera litura, this compound resistance was found to be mediated by monooxygenases, exhibiting a high synergistic ratio with PBO wikipedia.orgmade-in-china.com.

Research on Spodoptera exigua also suggests an association between this compound resistance and cytochrome P450-dependent monooxygenases thegoodscentscompany.com. In Tuta absoluta, PBO synergism pointed to monooxygenases as a resistance mechanism, with subsequent findings confirming their primary involvement flybase.orgthegoodscentscompany.com. For Chilo suppressalis, P450s are strongly implicated in this compound resistance, with specific P450 genes, such as CYP321F3, showing high expression in resistant strains and contributing to this resistance nih.gov. Furthermore, P450 activities demonstrated a significant positive correlation with this compound resistance in C. suppressalis herts.ac.ukmade-in-china.com. In contrast, in Helicoverpa armigera, no significant difference in cytochrome P450 activity was observed between this compound-selected and susceptible populations wikipedia.org.

In Spodoptera littoralis, monooxygenase (MO) activity was found to be 2.1 times higher in this compound-selected strains compared to susceptible ones nih.gov.

Genetic Basis of Resistance

Understanding the genetic basis of this compound resistance is critical for predicting its evolution and developing effective management strategies.

Inheritance Patterns (Autosomal, Dominance, Polygenic)

Studies on the inheritance of this compound resistance reveal diverse patterns across different insect species. In Chrysoperla carnea, resistance to this compound has been characterized as autosomal and incompletely dominant. Furthermore, it is considered polygenic, meaning multiple genes contribute to the resistance phenotype wikipedia.orgherts.ac.ukwikidata.orgherts.ac.uknih.govherts.ac.ukuni.lu. Interestingly, the degree of dominance in C. carnea was observed to decrease as the concentration of this compound increased herts.ac.uk. In Tuta absoluta, this compound resistance was found to be completely recessive, polyfactorial (polygenic), and autosomal flybase.orgthegoodscentscompany.com.

Realized Heritability

Realized heritability (h²) provides an estimate of the proportion of phenotypic variation in resistance that is due to additive genetic effects, indicating the potential for resistance to evolve under selection pressure. In Chrysoperla carnea, the realized heritability of this compound resistance was notably high, recorded at 0.62 wikipedia.orgherts.ac.ukwikidata.orgherts.ac.uknih.govherts.ac.uk. This high h² value suggests substantial genetic variation within the population, enabling a rapid increase in resistance, with a projected 10-fold increase in resistance potentially occurring within just 10 generations under continuous selection wikipedia.orgherts.ac.uk. In Musca domestica, the realized heritability of resistance to this compound was lower, at 0.17. Projections for this species indicated that 13 to 5 generations would be required for a tenfold increase in LC50 under 50-95% selection intensity thegoodscentscompany.com.

Table 1: Realized Heritability of this compound Resistance in Selected Insect Species

| Insect Species | Realized Heritability (h²) | Generations for 10-fold LC50 Increase (Estimated) | Source |

| Chrysoperla carnea | 0.62 | 10 | wikipedia.orgherts.ac.uk |

| Musca domestica | 0.17 | 13-5 (at 50-95% selection intensity) | thegoodscentscompany.com |

Mutation at Ecdysteroid Signaling Locations

This compound acts as an ecdysone (B1671078) agonist, specifically binding to the ecdysone receptor complex and mimicking the molting hormone 20-hydroxyecdysone (B1671079) (20E) to induce a premature and incomplete molt in susceptible insects cenmed.comwikidata.orgnih.govctdbase.org. While this is the fundamental mode of action, specific research findings detailing mutations at ecdysteroid signaling locations as a direct mechanism of resistance to this compound were not prominently identified in the reviewed literature. The primary resistance mechanisms observed in various insect species against this compound predominantly involve metabolic detoxification pathways, such as altered activities of cytochrome P450 monooxygenases and glutathione S-transferases, as well as general genetic inheritance patterns herts.ac.ukmade-in-china.comnih.govflybase.orgthegoodscentscompany.comwikipedia.orgherts.ac.ukherts.ac.uknih.govwikipedia.orgmade-in-china.comnih.gov.

Cross-Resistance Profiles with Other Insecticide Classes

The development of cross-resistance, where resistance to one insecticide confers resistance to others, is a critical concern for insecticide resistance management. The cross-resistance profiles of this compound vary depending on the insect species and the other insecticide classes involved.

In Helicoverpa armigera, a negative cross-resistance was observed between indoxacarb and this compound. This means that this compound-resistant H. armigera populations actually exhibited enhanced toxicity to indoxacarb wikipedia.orgajol.info. This phenomenon could potentially be exploited in resistance management strategies.

For Chrysoperla carnea, selection for this compound resistance did not lead to increased resistance against acetamiprid, lambda-cyhalothrin, or profenofos (B124560) wikipedia.orgherts.ac.ukherts.ac.uk. This suggests that these insecticides could be viable alternatives in rotation programs for managing this compound resistance in this species.

In Spodoptera litura, a this compound-resistant strain displayed high levels of cross-resistance to deltamethrin (B41696) (28.82-fold) and abamectin (B1664291) (12.87-fold), and a lower level of cross-resistance to emamectin (B195283) benzoate (B1203000) (2.36-fold). However, no cross-resistance was observed with profenofos, spinosad, fipronil, lufenuron (B1675420), methomyl, or thiodicarb (B1682804) wikipedia.orgmade-in-china.comwikipedia.org.

Table 2: Cross-Resistance Ratios in Spodoptera litura (this compound-Resistant Strain vs. Susceptible Strain)

| Insecticide Class | Compound Name | Cross-Resistance Ratio | Source |

| Pyrethroid | Deltamethrin | 28.82 | wikipedia.orgmade-in-china.com |

| Avermectin | Abamectin | 12.87 | wikipedia.orgmade-in-china.com |

| Avermectin | Emamectin benzoate | 2.36 | wikipedia.orgmade-in-china.com |

| Organophosphate | Profenofos | No cross-resistance | wikipedia.orgmade-in-china.com |

| Spinosyn | Spinosad | No cross-resistance | wikipedia.orgmade-in-china.com |

| Phenylpyrazole | Fipronil | No cross-resistance | wikipedia.orgmade-in-china.com |

| Benzoylurea | Lufenuron | No cross-resistance | wikipedia.orgmade-in-china.com |

| Carbamate | Methomyl | No cross-resistance | wikipedia.orgmade-in-china.com |

| Carbamate | Thiodicarb | No cross-resistance | wikipedia.orgmade-in-china.com |

In Tuta absoluta, this compound-resistant strains exhibited significant cross-resistance to tebufenozide (B1682728) (656-fold), cartap (B107815) hydrochloride (10.68-fold), deltamethrin (4.70-fold), abamectin (2.65-fold), lufenuron (2.22-fold), and indoxacarb (1.92-fold). Notably, negative cross-resistance was observed with spinetoram (B1464634) (0.32-fold) flybase.orgthegoodscentscompany.com.

Table 3: Cross-Resistance Ratios in Tuta absoluta (this compound-Resistant Strain vs. Susceptible Strain)

| Insecticide Class | Compound Name | Cross-Resistance Ratio | Source |

| Diacylhydrazine | Tebufenozide | 656 | flybase.orgthegoodscentscompany.com |

| Nereistoxin | Cartap hydrochloride | 10.68 | flybase.orgthegoodscentscompany.com |

| Pyrethroid | Deltamethrin | 4.70 | flybase.orgthegoodscentscompany.com |

| Avermectin | Abamectin | 2.65 | flybase.orgthegoodscentscompany.com |

| Benzoylurea | Lufenuron | 2.22 | flybase.orgthegoodscentscompany.com |

| Oxadiazine | Indoxacarb | 1.92 | flybase.orgthegoodscentscompany.com |

| Spinosyn | Spinetoram | 0.32 (Negative) | flybase.orgthegoodscentscompany.com |

For Musca domestica, a this compound-selected strain showed very low cross-resistance to cyromazine, fipronil, and chlorpyrifos, with no observed cross-resistance to spinosad and bifenthrin (B131952) wikipedia.org.

Lastly, in the obliquebanded leafroller (Choristoneura rosaceana), resistance to tebufenozide and this compound was highly correlated with resistance to azinphosmethyl, suggesting a common resistance mechanism or selection pressure labsolu.ca. However, resistance to indoxacarb in this species did not correlate with azinphosmethyl resistance labsolu.ca.

Stability and Reversion Rates of Resistance

The stability and reversion rates of insecticide resistance are critical factors in developing effective resistance management strategies. Research has demonstrated varying degrees of stability and reversion for this compound resistance across different insect species.

In the cotton leafworm, Spodoptera litura, resistance to this compound has been observed to be unstable, exhibiting a high reversion rate. A field-collected population of S. litura selected for thirteen consecutive generations developed 2358.6-fold resistance compared to a susceptible laboratory population. However, when this resistant strain was reared for five generations without exposure to the insecticide, the resistance level significantly decreased to 163.9-fold. This suggests that the resistance in S. litura can be overcome by discontinuing its use for several generations. fishersci.cawikipedia.org The mechanism of this compound resistance in S. litura has been linked to monooxygenases (MO) mediated metabolism, showing a high synergistic ratio with piperonyl butoxide (PBO). fishersci.cawikipedia.org

Similarly, in the green lacewing, Chrysoperla carnea, a non-target biological control agent, resistance to this compound was found to be unstable. After 15 generations of selection, a C. carnea strain developed 3531.67-fold resistance compared to a susceptible strain. Despite this high level, the resistance was unstable, although the decrease rate was negligible, requiring at least 16 generations for a 10-fold reduction in resistance. wikipedia.orgherts.ac.uk The realized heritability (h²) of this compound resistance in C. carnea was notably high at 0.62, indicating a strong potential for rapid resistance development under selection pressure. wikipedia.orgherts.ac.ukpic.intnih.gov

For the housefly, Musca domestica, this compound resistance has also been characterized as unstable. A selected strain of M. domestica developed a resistance ratio of 160.99 after 30 generations of selection. This resistant strain exhibited a reduced relative fitness of 0.31, coupled with lower hatchability, a reduced number of next-generation larvae, and a lower intrinsic rate of natural increase and biotic potential compared to unselected strains. These disadvantageous life history traits suggest that the development of this compound resistance incurs significant fitness costs for M. domestica. herts.ac.ukherts.ac.uk

In Helicoverpa armigera, field populations showed low to moderate resistance to this compound, with resistance ratios ranging from 6.0 to 11.8. When resistant populations were reared for six generations without insecticide exposure, the this compound resistance ratio decreased with a reversion rate of 0.22, further supporting the concept of fitness costs associated with resistance. wikipedia.org

The data below summarizes the observed reversion rates and resistance stability in different insect species.

| Insect Species | Resistance Level (Fold) | Generations Without Exposure | Reversion Rate/Stability | Key Mechanism (if identified) | Citation |

| Spodoptera litura | 2358.6 to 163.9 | 5 | High reversion rate | Monooxygenases (MO) mediated | fishersci.cawikipedia.org |

| Chrysoperla carnea | 3531.67 | 15 | Unstable, negligible decrease rate | Cytochrome P450 monooxygenases and esterases | wikipedia.orgherts.ac.uk |

| Musca domestica | 160.99 | Not specified, but unstable with fitness costs | Unstable | Not specified | herts.ac.ukherts.ac.uk |

| Helicoverpa armigera | 6.0-11.8 | 6 | 0.22 reversion rate | Not specified | wikipedia.org |

Resistance Management Strategies in Agricultural Systems

To delay the development of insecticide resistance and maintain the efficacy of this compound, appropriate resistance management strategies are crucial. These strategies aim to reduce selection pressure on insect populations and preserve the susceptibility of pests to the insecticide. wikipedia.orgwikipedia.orgflybase.org

Insecticide Rotation and Mixtures

Insecticide rotation and the use of mixtures are fundamental components of resistance management. This compound is classified as a Group 18 insecticide by the Insecticide Resistance Action Committee (IRAC), indicating its unique mode of action as an ecdysone receptor agonist. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgherts.ac.uk

Rotation: It is recommended to rotate the use of this compound or other Group 18 insecticides within a growing season or among growing seasons with different insecticide groups that control the same target pests. wikipedia.orgwikipedia.orgherts.ac.uk This "window" approach ensures that consecutive insect pest generations are not exposed to the same mode of action, thereby minimizing the selection for resistance. flybase.org

Mixtures: Tank mixtures with insecticides from a different IRAC group that are equally effective on the target pest are also advised when permitted. wikipedia.orgwikipedia.org The resistance management benefits of insecticide mixtures are maximized when the two components have similar periods of residual insecticidal activity. wikipedia.orgwikipedia.org However, it is important not to rely on the same mixture repeatedly for the same pest population. wikipedia.org

Cross-resistance patterns are important considerations for rotation and mixture strategies. For instance, this compound-resistant Spodoptera litura populations have shown high cross-resistance to deltamethrin and abamectin, with little cross-resistance to emamectin benzoate. fishersci.cawikipedia.org In Musca domestica, this compound-resistant strains exhibited very low cross-resistance to cyromazine, fipronil, and chlorpyrifos, and no cross-resistance to spinosad and bifenthrin. herts.ac.ukherts.ac.uk Interestingly, studies on Helicoverpa armigera suggest a negative correlation between indoxacarb and this compound resistance, indicating that this compound could be a promising option to delay indoxacarb resistance in the field. wikidata.org

Incorporation into Integrated Pest Management Programs

This compound is considered an ideal fit for Integrated Pest Management (IPM) programs due to its specific mode of action targeting Lepidoptera and its favorable environmental profile, which minimizes impact on beneficial arthropods, including natural enemies and pollinators. wikipedia.orgwikipedia.orgflybase.orgwikipedia.orguni.luherts.ac.ukthegoodscentscompany.com

Key aspects of incorporating this compound into IPM programs include:

Scouting and Monitoring: Regular monitoring of insect populations is essential to determine pest pressure and inform application timing. wikipedia.orgflybase.orgherts.ac.uk

Threshold-Based Applications: Insecticide applications should only be made when insect populations reach accepted economic threshold levels, rather than on a calendar schedule. wikipedia.orgflybase.org

Cultural and Biological Controls: IPM programs integrate various control methods, including cultural practices (e.g., crop rotation, good crop hygiene to reduce insect pressure) and biological controls (e.g., conserving and augmenting natural enemies). wikipedia.orgwikipedia.orgflybase.org this compound's selectivity makes it compatible with biological control agents. flybase.orgherts.ac.uk

Targeting Susceptible Life Stages: For optimal efficacy and resistance management, applications should be timed to target the most susceptible life stage of the pest, typically early instars, to minimize feeding damage. wikipedia.orgflybase.org

Monitoring and Risk Assessment for Resistance Development

The potential for insect populations to develop natural resistance to insecticides, including this compound, is inherent. Repeated and continuous use of a single insecticide or mode of action can lead to resistant individuals dominating the pest population. wikipedia.orgwikipedia.org Therefore, proactive monitoring and risk assessment are vital to detect and manage resistance development.

Resistance Monitoring: Continuous monitoring of pest populations for changes in susceptibility to this compound is crucial. This involves conducting bioassays or molecular tests to detect shifts in lethal concentrations (LC50) or the presence of resistance-associated genes. herts.ac.uk

Risk Assessment Studies: Research on resistance risk assessment helps forecast the potential for resistance evolution under specific selection pressures. For example, in Musca domestica, a field population subjected to 24 rounds of this compound selection showed a 915-fold increase in LC50 compared to a susceptible strain, indicating a significant risk for resistance development under continuous pressure. herts.ac.uk Similarly, the high realized heritability of this compound resistance in Chrysoperla carnea (h² = 0.62) suggests that this beneficial insect has a quick potential to develop resistance, which has implications for its preservation in insecticide-dominant cropping systems. herts.ac.ukpic.intnih.gov

Data-Driven Decisions: The information gathered from monitoring and risk assessment studies should inform and adjust resistance management strategies, such as modifying rotation schemes or introducing new modes of action, to preserve the long-term effectiveness of this compound. wikipedia.orgwikipedia.org

Advanced Application Technologies and Formulations

Nano-Delivery Systems for Enhanced Efficacy

Nano-delivery systems utilize nanoparticles as carriers to improve the absorption, coverage, and permeability of insecticides, while also protecting the active ingredient from environmental degradation and extending its efficacy through controlled release. oup.com

Methoxyfenozide-loaded fluorescent mesoporous silica (B1680970) nanoparticles (Me@FL-SiO2 NPs) have been developed to enhance insecticidal activity. These nanoparticles are prepared by immersing fluorescent mesoporous silica nanoparticles in a this compound solution, followed by magnetic stirring. mdpi.com Studies have shown that Me@FL-SiO2 NPs can achieve a loading content of up to 15-16% for particle sizes of 70 nm and 150 nm. mdpi.comresearchgate.net

The release of this compound from Me@FL-SiO2 NPs is pH-responsive, with a constant and sustained release observed at an optimum pH of 7.5. mdpi.comresearchgate.netresearchgate.netnih.gov This controlled release profile contributes to their enhanced bioactivity. mdpi.com

Research findings demonstrate that Me@FL-SiO2 NPs exhibit superior insecticidal activity against Plutella xylostella compared to technical this compound (TC). For instance, after 72 hours of exposure, the lethal concentration 50 (LC50) values for Me@FL-SiO2 NPs-70 nm and Me@FL-SiO2 NPs-150 nm were 14 mg/L and 15 mg/L, respectively, which are significantly lower than the 24 mg/L observed for this compound TC. mdpi.comresearchgate.netnih.govresearchgate.net This enhanced efficacy is attributed to better deposition on host leaves and improved penetration into the insect cuticle due to the nano-size of the particles. mdpi.com

Table 1: Dose-Response Toxicity of this compound Formulations on Plutella xylostella Larvae (72h Exposure) mdpi.comresearchgate.netnih.govresearchgate.net

| Formulation | LC50 (mg/L) | LC90 (mg/L) | Mortality at 200 mg/L (%) |

| This compound (TC) | 24 | 1339 | 81 |

| Me@FL-SiO2 NPs-70 nm | 14 | 71 | >90 |

| Me@FL-SiO2 NPs-150 nm | 15 | 49 | >90 |

Lignin (B12514952) nanoparticles (LNPs) are explored as environmentally responsive delivery systems for this compound. These nanoparticles are typically synthesized from lignin-grafted poly(ϵ-caprolactone) (LN-g-PCL) polymers, using methods such as ring-opening polymerization (ROP) or acylation reaction. lsu.eduacs.orgnih.govnih.gov Lignin-graft-poly(lactic-co-glycolic) acid (PLGA) has also been utilized for LNP synthesis. nih.govlsu.edu

LNPs loaded with this compound possess a spherical core-shell structure, featuring a hydrophilic lignin outer layer and a hydrophobic PCL core. lsu.edunih.gov Their size is influenced by the grafting method and the degree of polymerization (DP) of the grafted polymers. lsu.edunih.gov The release profiles of this compound from LNPs vary depending on the grafting methodology, the DP of the LN-g-PCL polymers, and temperature fluctuations. Faster release rates are observed at higher temperatures, such as 37°C, compared to 25°C. lsu.eduacs.orgnih.govnih.govlsu.edu

For instance, LNPs formulated with LN-g-PCLa demonstrated a cumulative this compound release of 36.78 ± 1.23% over 196 hours. In contrast, increasing the DP of LN-g-PCLp polymers led to a reduction in the release rate from 92.39 ± 1.46% to 70.59 ± 2.40% within the same timeframe. lsu.eduacs.orgnih.govnih.gov

Table 2: Cumulative this compound Release from Lignin Nanoparticles (196 hours) lsu.eduacs.orgnih.govnih.gov

| LNP Formulation Type | Cumulative Release (%) |

| LN-g-PCLa | 36.78 ± 1.23 |

| LN-g-PCLp (Lower DP) | 92.39 ± 1.46 |

| LN-g-PCLp (Higher DP) | 70.59 ± 2.40 |

Nano-delivery systems for this compound have shown a significant impact on insect stomach toxicity and detoxification enzyme activities. A star polymer (SPc) complex, for example, has been demonstrated to enhance the stomach toxicity of this compound against Spodoptera litura. nih.govfigshare.comresearchgate.net Oral feeding of the this compound/SPc complex resulted in a substantial increase in larval mortality, observed as a 1.2-fold increase at 1 day and a 2.2-fold increase at 7 days post-treatment, compared to this compound alone. figshare.com Additionally, larvae surviving exposure to the this compound/SPc complex exhibited reduced weight and length. figshare.com

Regarding detoxification enzymes, treatment with Me@FL-SiO2 NPs suppressed the activities of key detoxification enzymes, including glutathione (B108866) S-transferase (GST), acetylcholinesterase (AChE), cytochrome P450 (P450), and carboxylesterase (CarE), in Plutella xylostella when compared to technical this compound. mdpi.comresearchgate.netnih.gov Transcriptome analysis further revealed that the this compound/SPc complex downregulated genes associated with hormone synthesis and metabolism, such as cytochrome P450 18a, farnesol (B120207) dehydrogenase, and juvenile hormone acid O-methyltransferase. figshare.com Genes involved in cuticle formation, including chitin (B13524) synthase 2, obstructor-E, and larval cuticle protein, were also suppressed. figshare.com These findings suggest that nano-based delivery systems can contribute to insecticide resistance management by reducing enzyme activities and improving cuticular penetration in insects. researchgate.netnih.gov

Novel Formulations and Their Characteristics

This compound is available in various formulations designed to optimize its application and efficacy.

Suspension concentrates (SC) are a common and widely used formulation type for this compound. plantgrowthhormones.comfao.orgmade-in-china.comcorteva.com.au These formulations are typically liquid suspensions, such as Prodigy 240 SC, which is characterized as a light brown liquid with a weak characteristic odor, a density of 1.06 at 20 °C, and a pH of 6.6. apvma.gov.au SC formulations often contain 240 g active ingredient per liter (g ai/l) or 100 g ai/l. fao.org Suspension concentrates are generally designed for direct use and offer advantages that combine the characteristics of both wettable powders (WP) and emulsifiable concentrates (EC), providing high suspensibility and stable storage stability. made-in-china.comazelis.com

Wettable powders (WP) represent another significant formulation type for this compound. fao.orgmade-in-china.comgoogle.comgoogle.com WP formulations are typically diluted with water before application and are not intended for dusting. made-in-china.com They are characterized by having a smaller particle size compared to dustable powders (DP). made-in-china.com An 80% (w/w) active ingredient WP formulation of this compound has been documented. regulations.gov The production process for wettable powders involves mixing the active ingredient with dispersants, wetting agents, and fillers, followed by mechanical and air-flow crushing to achieve a uniform mixture. google.comgoogle.com Studies on an 80% WP formulation of this compound in rats indicated a low dermal absorption factor, with approximately 2% of the applied dermal dose absorbed after 10 or 24 hours of exposure. regulations.gov

Toxicological Research and Risk Assessment Methodologies

Toxicological Profile and Endpoints in Laboratory Animals

Acute Toxicity Studies (Oral, Dermal, Inhalation)

Methoxyfenozide exhibits low acute toxicity in laboratory animals across oral, dermal, and inhalation routes of exposure. fao.orgapvma.gov.auwho.int In studies conducted on rats, the acute oral and dermal LD50 (lethal dose, 50%) was determined to be greater than 5000 mg/kg of body weight. fao.orgapvma.gov.au Similarly, the acute inhalation LC50 (lethal concentration, 50%) in rats was found to be greater than 4.3 mg/L. apvma.gov.au These findings classify this compound as having low acute toxicity. regulations.govca.gov It has been categorized as Toxicity Category IV for acute oral and inhalation hazards and Toxicity Category III for dermal hazards. ca.gov Furthermore, this compound was not found to be a skin irritant in rabbits, nor a skin sensitizer (B1316253) in guinea pigs. fao.orgapvma.gov.au It produced only minimal, transient irritation to the eyes of rabbits. fao.org The demethylated metabolite of this compound, RH-117,236, also demonstrated low acute oral toxicity in mice, with an LD50 greater than 5000 mg/kg bw. apvma.gov.au

Interactive Table: Acute Toxicity of this compound

| Study Type | Species | Route | Result | Reference |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | LD50 > 5000 mg/kg | fao.orgapvma.gov.au |

| Acute Toxicity | Rat | Dermal | LD50 > 5000 mg/kg | fao.orgapvma.gov.au |

| Acute Toxicity | Rat | Inhalation | LC50 > 4.3 mg/L | apvma.gov.au |

| Skin Irritation | Rabbit | Dermal | Not an irritant | fao.orgapvma.gov.au |

| Eye Irritation | Rabbit | Ocular | Minimally irritating | fao.org |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | fao.orgapvma.gov.au |

| Acute Toxicity (Metabolite RH-117,236) | Mouse | Oral | LD50 > 5000 mg/kg | apvma.gov.au |

Subchronic and Chronic Toxicity Studies

Subchronic and chronic toxicity studies in various animal models, including rats, mice, and dogs, have shown that this compound is generally well-tolerated at high dietary concentrations. fao.org In short-term studies, animals tolerated dietary concentrations equivalent to about 1000 mg/kg bw per day with no significant adverse effects. fao.org

In a 90-day study in dogs, no treatment-related adverse effects were observed. fao.org However, a one-year study in dogs revealed evidence of hemolysis, methemoglobinemia, increased blood and urine bilirubin, and an increase in platelet numbers. fao.org The presence of increased iron-positive pigment in the liver and spleen was consistent with the phagocytosis of damaged erythrocytes. fao.org

Long-term chronic toxicity and carcinogenicity studies have been conducted in mice and rats. fao.org In mice, no significant treatment-related non-neoplastic or carcinogenic effects were observed. fao.org In a two-year study in rats, observed effects included changes in erythrocyte parameters, increased platelet counts, increased serum gamma-glutamyl transferase activity, increased liver weight, hepatocyte hypertrophy, glomerular nephropathy, thyroid follicular hyperplasia, and erosion of the glandular stomach. fao.org Despite poor survival rates in the rat study, it was considered adequate for assessing carcinogenic potential, and no treatment-related increase in any tumor type was found. fao.org

Effects on Specific Organ Systems (e.g., Liver, Spleen, Hematological System, Thyroid)

The primary target organs for this compound toxicity in laboratory animals are the liver, spleen, hematological system, and thyroid. regulations.govfederalregister.govfederalregister.govregulations.govfederalregister.govfederalregister.gov

Hematological System: The most consistent finding across different species is the impact on the hematological system, including decreased red blood cell parameters, methemoglobinemia, and Heinz body formation. federalregister.govfederalregister.gov These effects are indicative of hemolytic anemia. nih.gov In dogs, these hematological changes were reversible after a 4-week recovery period. fao.org

Liver: Effects on the liver include increased liver weight and periportal or hepatocellular hypertrophy in rats and dogs. apvma.gov.aufederalregister.govfederalregister.gov In some studies, increased serum gamma-glutamyl transferase activity was also noted. fao.org The liver has been identified as having the highest concentration of absorbed this compound shortly after administration. apvma.gov.au

Spleen: Increased spleen weights were observed in dogs, which is consistent with the hematological effects and suggests an increased breakdown of red blood cells. ca.govfederalregister.gov

Thyroid: Thyroid effects, such as follicular hyperplasia and hypertrophy, have been observed in rats in chronic studies. fao.orgapvma.gov.au Increased thyroid weights were also noted in dogs following chronic exposure, although without accompanying histopathological changes. federalregister.govregulations.govfederalregister.gov

Interactive Table: Summary of this compound Effects on Organ Systems

| Organ System | Species | Observed Effects | Reference |

|---|---|---|---|

| Hematological | Rat, Dog | Decreased red blood cell parameters, methemoglobinemia, Heinz body formation, increased platelets | fao.orgfederalregister.govfederalregister.gov |

| Liver | Rat, Dog | Increased weight, periportal/hepatocellular hypertrophy, increased gamma-glutamyl transferase | fao.orgapvma.gov.aufederalregister.govfederalregister.gov |

| Spleen | Dog | Increased weight, iron-positive pigment | fao.orgca.govfederalregister.gov |

| Thyroid | Rat, Dog | Follicular hyperplasia/hypertrophy, increased weight | fao.orgapvma.gov.aufederalregister.govregulations.govfederalregister.gov |

| Adrenal Gland | Rat | Increased weight, hypertrophy of zona fasciculata | federalregister.gov |

| Stomach | Rat | Erosion of the glandular stomach | fao.org |

| Kidney | Rat | Glomerular nephropathy | fao.orgapvma.gov.au |

Genotoxicity Studies

This compound has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity studies. fao.orgbioone.orgcmicgroup.com These studies have consistently shown that this compound is not genotoxic. fao.org The material tested, although of higher purity than the technical grade, did not raise significant concerns regarding the genotoxicity of the technical material. fao.org It has been concluded that this compound is unlikely to be genotoxic. fao.orgnih.gov Furthermore, there was no mutagenic or clastogenic potential observed in the battery of genotoxicity studies. federalregister.govfederalregister.gov

Mammalian Metabolism and Toxicokinetics

Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations of radioactivity occurring within 15 to 30 minutes. fao.orgapvma.gov.auwho.int Approximately 60-70% of an oral dose is absorbed systemically. apvma.gov.auwho.int The highest concentrations of radioactivity are found in the liver, with lower levels in the adrenals and spleen. fao.org There is a low potential for accumulation. who.int

Excretion is also rapid, with the majority of the administered dose being eliminated within 24 to 72 hours. fao.orgapvma.gov.auwho.int The primary route of excretion is via the feces, largely due to biliary excretion, with a smaller portion excreted in the urine. fao.orgapvma.gov.au

The metabolism of this compound in rats is extensive, with over 30 metabolites identified. fao.org The main metabolic pathways are demethylation, glucuronidation, and hydroxylation. fao.orgapvma.gov.au A smaller fraction of the administered this compound undergoes cleavage of the amide bridge. fao.org The parent compound is the major component found in fat and muscle, while the glucuronide conjugate of the A-ring phenol (B47542) is the major residue in the liver and kidney. fao.org Repeated dosing has been shown to slightly alter the metabolite profile. fao.org

Absorption, Distribution, and Excretion

Following oral administration, this compound is rapidly absorbed in mammals, with peak blood or plasma concentrations of radioactivity observed within 15 to 30 minutes after dosing. apvma.gov.au The liver exhibits the highest concentrations of the absorbed compound. apvma.gov.au Studies in rats have shown that approximately 60-70% of an orally administered dose is absorbed. fao.org The absorption and excretion profiles are generally similar regardless of the dose size, whether it's a single or repeated dose, or the sex of the animal. fao.org However, there is evidence of saturation at high doses. fao.org

The primary route of excretion for this compound and its metabolites is through the feces, which accounts for 86-97% of the administered dose, while a smaller portion (5-13%) is excreted in the urine. federalregister.govregulations.gov The majority of the dose is eliminated within 24 to 48 hours. apvma.gov.aufederalregister.gov The distribution of this compound is wide, but the potential for accumulation is low. fao.org For instance, after 5 days, less than 0.1% of the dose remains in the liver. fao.org In lactating goats, orally administered this compound resulted in low levels in milk, blood, and other tissues. apvma.gov.au The parent compound was the major residue found in fat, muscle, and milk. apvma.gov.au

Dermal absorption of this compound is low. regulations.gov In studies with rats, cumulative dermal absorption of a wettable powder formulation was approximately 2% of the applied dose after 10 or 24 hours of exposure. regulations.gov

Biliary Excretion

Biliary excretion is a major pathway for the elimination of this compound. apvma.gov.au In bile-duct cannulated rats, it was found to be a rapid process. Within 12 hours of administration, 22% of the dose in females and 50% in males was excreted in the bile. nih.gov Over a 72-hour period, approximately 38% of the dose in females and 64% in males was eliminated via this route. nih.gov The concentration of glucuronide conjugates has been observed to be higher in the bile than in the feces, which may suggest that deconjugation of metabolites occurs before final excretion and/or that significant enterohepatic circulation takes place. apvma.gov.au

Bioaccumulation Potential

This compound's log octanol-water partition coefficient (log Kow) of 3.72 suggests a potential for bioaccumulation. publications.gc.caalbaugh.com However, studies have indicated that the compound does not significantly bioconcentrate in aquatic organisms and is depurated relatively quickly once exposure ceases. epa.govregulations.gov

A study on bluegill sunfish demonstrated a low bioconcentration factor (BCF) for 14C-residues in the whole fish, estimated at 8.8-8.9. apvma.gov.au The time to reach 90% of a steady state was approximately one day, and the half-life for depuration was about 0.3 days. apvma.gov.au While depuration was rapid, some residues did persist. apvma.gov.au Other data for both fish and invertebrates show a BCF range of 1.1 to 22.1X. epa.govregulations.gov

Identification of Metabolites and Degradation Products

This compound undergoes extensive metabolism in mammals. fao.orgregulations.gov The primary metabolic reactions include demethylation of the A-ring, glucuronidation, and hydroxylation. apvma.gov.aufao.org Over 30 metabolites have been identified in the urine, feces, and bile of rats. fao.org Unchanged parent compound is a significant component found in feces, but not in urine or bile.

In rats, seven major metabolites were identified in the excreta, with some also being found in crops and livestock. regulations.gov The metabolism involves O–demethylation and oxidative hydroxylation of the A-ring phenyl and/or B-ring methyl groups, followed by conjugation with glucuronic acid or sulfate. regulations.gov Less than 5% of the administered this compound is cleaved at the amide bridge. fao.org

In the environment, this compound does not undergo extensive transformation, with the parent compound being the major residue in soil and plants. fao.org The primary degradation pathway in soil leads to its incorporation into humic and fulvic acids. fao.org One major transformation product found under aerobic conditions in water/sediment systems is RH-117236, which is not persistent. publications.gc.ca Other identified metabolites in plants include the B-ring-monoalcohol, the A-ring phenol, the A-ring phenol B-ring monoalcohol, the B-ring carboxylic acid, and the glucose conjugate of the A-ring phenol. fao.org

Risk Assessment Frameworks and Methodologies

The risk assessment for this compound utilizes a framework that integrates exposure and ecotoxicology data to evaluate potential adverse effects on non-target species. publications.gc.ca This process often begins with a screening-level assessment and can be followed by a more refined assessment if potential risks are identified. publications.gc.ca

Acute and Chronic Risk Quotients (RQ)

The risk quotient (RQ) method is a central component of the risk assessment for this compound, used to compare estimated exposure levels with measured toxicity values. regulations.govepa.gov RQs are calculated for both acute and chronic exposure scenarios by dividing the EEC by the relevant acute or chronic toxicity value (e.g., LC50, EC50, or NOAEC). epa.gov

These RQs are then compared to the agency's Levels of Concern (LOCs) to determine if the registered uses of the pesticide have the potential to cause adverse effects. regulations.gov For instance, the EPA has established LOCs for acute risk to non-listed fish and aquatic invertebrates at 0.5 and a chronic risk LOC of 1.0. regulations.gov Screening-level assessments for this compound have shown that RQs for freshwater invertebrates exceeded the acute and chronic LOCs for all registered uses. regulations.gov For example, acute RQs for freshwater invertebrates ranged from 0.66 to 3.25, and chronic RQs ranged from 12 to 59, depending on the use site. regulations.gov

Dietary Risk Assessments (Food and Drinking Water)

Dietary risk assessments for this compound consider exposure from both food and drinking water sources. The U.S. Environmental Protection Agency (EPA) evaluates dietary exposure by considering established tolerances for this compound on various food commodities. federalregister.gov In conducting chronic dietary exposure assessments, the EPA has utilized food consumption data from the USDA's National Health and Nutrition Examination Survey, What We Eat in America (NHANES/WWEIA). federalregister.gov For the purpose of these assessments, a conservative approach is often taken, assuming tolerance-level residues and 100% crop treated for all food commodities. federalregister.govregulations.gov

The EPA has concluded that chronic exposure to this compound from food and water, even under conservative assumptions, does not pose a significant risk. For example, one assessment found that chronic exposure would utilize 84% of the chronic population-adjusted dose (cPAD) for children aged 1-2, the most exposed population group. federalregister.gov Another assessment indicated that the chronic dietary risk estimate for this same subgroup was 78% of the cPAD, and 31% for the general U.S. population. regulations.gov An updated assessment showed a minimal increase in the dietary risk estimate for the general U.S. population to 31% of the cPAD, with no change for children 1-2 years old (84% of the cPAD). regulations.gov

No acute dietary endpoint has been selected for this compound, as no adverse effects resulting from a single oral exposure have been identified in toxicological studies. federalregister.govregulations.gov Therefore, a quantitative acute dietary exposure assessment is considered unnecessary. federalregister.gov Similarly, based on the lack of evidence of carcinogenicity, a dietary exposure assessment for cancer risk is also deemed unnecessary. federalregister.gov

Occupational and Residential Exposure Assessments

Occupational and residential exposure assessments for this compound evaluate potential risks to individuals who handle the product or may be exposed in non-occupational settings.

Occupational Exposure: Since some risk assessments address tolerances without a U.S. registration, occupational handler or post-application exposures are not always anticipated. regulations.gov For registered uses, the EPA has determined that there are no occupational risks of concern based on screening-level assessments. regulations.gov The 4-hour Restricted Entry Interval (REI) for this compound has been re-evaluated and found to be appropriate. regulations.gov In assessments for pome fruit production, occupational exposures to this compound were primarily calculated for the inhalation route, as acute dermal toxicity studies did not indicate a significant hazard via the dermal route. nih.gov

Residential Exposure: this compound is registered for use on ornamentals in and around home gardens, which could lead to residential exposures. federalregister.gov However, the EPA has made the assumption that products requiring specific clothing and/or personal protective equipment (PPE) are not intended for residential use, and therefore a quantitative residential handler assessment has not always been conducted. federalregister.gov

When residential exposure is assessed, it typically considers short-term inhalation exposures for handlers mixing, loading, and applying the product. federalregister.gov A quantitative dermal assessment for residential handlers has not been conducted due to the lack of systemic toxicity associated with dermal exposure. federalregister.gov Post-application exposure for adults is also not quantitatively assessed as no dermal hazard was identified and inhalation exposures are generally negligible in outdoor settings. federalregister.gov

Aggregate risk assessments, which combine exposures from food, water, and residential uses, have been conducted. In one such assessment, the combined short-term food, water, and residential exposures resulted in an aggregate Margin of Exposure (MOE) of 530, which is not a cause for concern. federalregister.gov Chronic residential exposure is also not considered a concern, with risk estimates resulting in MOEs greater than 100. federalregister.gov

Derivation of Acceptable Daily Intake (ADI) and Acute Reference Dose (RfD)

The Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) are key toxicological reference values used in risk assessment. The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, while the ARfD is the estimate of a substance that can be ingested over a short period, usually one day, without an appreciable health risk. europa.eu

For this compound, the European Food Safety Authority (EFSA) has established an ADI of 0.1 mg/kg bw per day. nih.gov This was based on a No-Observed-Adverse-Effect Level (NOAEL) of 10 mg/kg bw per day from a 2-year study in rats, which identified liver and thyroid toxicity and haemotoxicity at higher doses. This ADI is supported by a NOAEL of 9.8 mg/kg bw per day from a 1-year dog study. An uncertainty factor of 100 was applied to derive the ADI. nih.gov

The agreed ARfD for this compound is 0.1 mg/kg bw. nih.gov This was derived from the NOAEL of 9.8 mg/kg bw per day for haemolytic anaemia observed in a 1-year dog study. An uncertainty factor of 100 was also applied here. This ARfD is considered a conservative but appropriate approach. nih.gov A previously established ARfD of 0.2 mg/kg bw per day, based on a 2-week dog study, was considered no longer appropriate as the shorter-term studies were not deemed robust enough for ARfD establishment. nih.gov The induction of haemolytic anaemia is considered a critical effect when determining the ARfD. who.int

The U.S. EPA has not selected an acute dietary endpoint for this compound because no toxic effects attributable to a single dose were identified in the available toxicity database. federalregister.gov

Regulatory Science and Compliance

Guidelines for Safe Use and Environmental Impact Minimization

Regulatory agencies provide specific guidelines for the safe handling and application of this compound to minimize risks to human health and the environment. ontosight.ai Product labels contain detailed instructions and safety directions that users must follow. apvma.gov.au

Application Practices: To be effective, this compound must be ingested by insect larvae, necessitating uniform and thorough spray coverage. epa.gov Applications should be timed to target early larval instars to minimize crop damage. epa.gov To prevent spray drift, applications should be avoided during temperature inversions or gusty wind conditions. epa.gov

Environmental Protection: The product label includes environmental hazard warnings. epa.gov this compound has properties associated with chemicals detected in groundwater, and its use in areas with permeable soils and a shallow water table may result in groundwater contamination. epa.gov It can also contaminate surface water through spray drift and has a potential for runoff. epa.gov Users are instructed not to contaminate water when cleaning equipment or disposing of equipment wash waters. epa.gov

Resistance Management: To delay the development of insecticide resistance, this compound, a Group 18 insecticide, should be used in accordance with resistance-management strategies. epa.gov

Data Requirements for Registration and Review

The registration of this compound and the establishment of tolerances for its residues require the submission of a comprehensive set of data to regulatory authorities like the U.S. EPA. regulations.govepa.gov This process is governed by acts such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.govepa.gov

The required data includes:

Toxicological Studies: A complete toxicology database is necessary to assess potential health effects. This includes studies on acute, sub-chronic, and chronic toxicity, developmental toxicity, and reproductive toxicity. apvma.gov.augovinfo.gov For this compound, the database includes developmental toxicity studies in rats and rabbits and a 2-generation reproductive toxicity study in rats. govinfo.gov

Residue Chemistry: Data on residue levels in various crops are required to establish maximum residue limits (MRLs) or tolerances. nih.gov This involves conducting supervised field trials and processing studies. nih.govfao.org For example, processing studies on apples, grapes, oranges, and tomatoes have been provided to derive processing factors. nih.gov

Environmental Fate and Ecotoxicology: Studies on the environmental fate of the chemical, including its degradation and mobility in soil and water, are necessary to assess its potential environmental impact. ontosight.ai Data on storage stability and corrosion characteristics are also required. epa.gov

Endocrine Disruptor Screening: Under the Federal Food, Drug, and Cosmetic Act (FFDCA), this compound is subject to screening as part of the Endocrine Disruptor Screening Program (EDSP). regulations.gov

The registration review process is continuous, and the EPA may require additional data to complete its assessment, for instance, concerning endangered species or pollinators. regulations.gov

International and National Regulatory Status

This compound is an approved insecticide in numerous countries, with its regulatory status and maximum residue limits (MRLs) varying by jurisdiction.

United States: The U.S. EPA has established tolerances for residues of this compound in or on a wide variety of crops. federalregister.govtraceone.com For example, tolerances have been set for commodities like adzuki beans (0.5 ppm), green peas (2 ppm), and under regional registration, rice grain (30 ppm). traceone.com this compound was first registered in the U.S. in 2000. regulations.gov